4-CL-N-(2-((2-(2,6-Dichlorobenzylidene)hydrazino)carbonyl)PH)benzenesulfonamide
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Overview
Description
4-CL-N-(2-((2-(2,6-Dichlorobenzylidene)hydrazino)carbonyl)PH)benzenesulfonamide is a complex organic compound with the molecular formula C20H14Cl3N3O3S It is known for its unique chemical structure, which includes a dichlorobenzylidene group and a benzenesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-CL-N-(2-((2-(2,6-Dichlorobenzylidene)hydrazino)carbonyl)PH)benzenesulfonamide typically involves the condensation of 2,6-dichlorobenzaldehyde with hydrazine derivatives, followed by the reaction with benzenesulfonyl chloride. The reaction conditions often include the use of organic solvents such as ethanol or methanol, and the process is usually carried out under reflux conditions to ensure complete reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
4-CL-N-(2-((2-(2,6-Dichlorobenzylidene)hydrazino)carbonyl)PH)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorobenzylidene group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols .
Scientific Research Applications
4-CL-N-(2-((2-(2,6-Dichlorobenzylidene)hydrazino)carbonyl)PH)benzenesulfonamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of 4-CL-N-(2-((2-(2,6-Dichlorobenzylidene)hydrazino)carbonyl)PH)benzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, potentially disrupting metabolic pathways. Additionally, its ability to form stable complexes with metal ions may contribute to its biological effects .
Comparison with Similar Compounds
Similar Compounds
- 4-CL-N-(4-((2-(2,3-Dichlorobenzylidene)hydrazino)carbonyl)PH)benzenesulfonamide
- 4-CL-N-(2-((2-(2,4-Dichlorobenzylidene)hydrazino)carbonyl)PH)benzenesulfonamide
- 4-CL-N-(4-((2-(2,4-Dihydroxybenzylidene)hydrazino)carbonyl)PH)benzenesulfonamide
Uniqueness
4-CL-N-(2-((2-(2,6-Dichlorobenzylidene)hydrazino)carbonyl)PH)benzenesulfonamide is unique due to its specific dichlorobenzylidene group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications and distinguishes it from other similar compounds.
Properties
CAS No. |
765313-26-6 |
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Molecular Formula |
C20H14Cl3N3O3S |
Molecular Weight |
482.8 g/mol |
IUPAC Name |
2-[(4-chlorophenyl)sulfonylamino]-N-[(E)-(2,6-dichlorophenyl)methylideneamino]benzamide |
InChI |
InChI=1S/C20H14Cl3N3O3S/c21-13-8-10-14(11-9-13)30(28,29)26-19-7-2-1-4-15(19)20(27)25-24-12-16-17(22)5-3-6-18(16)23/h1-12,26H,(H,25,27)/b24-12+ |
InChI Key |
NNRXMUYXGHNSOT-WYMPLXKRSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)C(=O)N/N=C/C2=C(C=CC=C2Cl)Cl)NS(=O)(=O)C3=CC=C(C=C3)Cl |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NN=CC2=C(C=CC=C2Cl)Cl)NS(=O)(=O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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